Cas no 153749-71-4 (Quinoline, 2,4-dichloro-5-methyl-)

2,4-Dichloro-5-methylquinoline is a chlorinated quinoline derivative characterized by its distinct molecular structure, featuring chloro and methyl substituents at the 2, 4, and 5 positions, respectively. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and specialty chemicals. Its halogenated framework enhances reactivity, facilitating further functionalization for targeted applications. The methyl group contributes to improved solubility and stability, making it suitable for diverse reaction conditions. High purity grades are available to meet stringent research and industrial requirements. Proper handling and storage are recommended due to its potential reactivity and sensitivity to moisture.
Quinoline, 2,4-dichloro-5-methyl- structure
153749-71-4 structure
Product Name:Quinoline, 2,4-dichloro-5-methyl-
CAS No:153749-71-4
MF:C10H7Cl2N
MW:212.075280427933
CID:1328375
PubChem ID:3482998
Update Time:2025-06-08

Quinoline, 2,4-dichloro-5-methyl- Chemical and Physical Properties

Names and Identifiers

    • Quinoline, 2,4-dichloro-5-methyl-
    • SB71975
    • AKOS001764232
    • AT36179
    • DB-098303
    • 2,4-dichloro-5-methylquinoline
    • SCHEMBL1563528
    • EU-0087481
    • 2,4-dichloro 5-methylquinoline
    • 153749-71-4
    • BBTYBONINZZLPA-UHFFFAOYSA-N
    • Inchi: 1S/C10H7Cl2N/c1-6-3-2-4-8-10(6)7(11)5-9(12)13-8/h2-5H,1H3
    • InChI Key: BBTYBONINZZLPA-UHFFFAOYSA-N
    • SMILES: ClC1C=C(N=C2C=CC=C(C)C2=1)Cl

Computed Properties

  • Exact Mass: 210.99571
  • Monoisotopic Mass: 210.996
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 0
  • Complexity: 186
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.1
  • Topological Polar Surface Area: 12.9Ų

Experimental Properties

  • PSA: 12.89

Quinoline, 2,4-dichloro-5-methyl- Pricemore >>

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Additional information on Quinoline, 2,4-dichloro-5-methyl-

Quinoline, 2,4-dichloro-5-methyl- (CAS No. 153749-71-4)

The compound Quinoline, 2,4-dichloro-5-methyl- (CAS No. 153749-71-4) is a heterocyclic aromatic compound with a quinoline skeleton. This molecule is characterized by the presence of a chlorine atom at positions 2 and 4 of the quinoline ring, along with a methyl group at position 5. The structure of this compound is notable for its aromatic stability and the potential for various chemical reactivity due to the electron-withdrawing effects of the chlorine substituents and the electron-donating methyl group.

Recent studies have highlighted the importance of Quinoline derivatives in various fields, including pharmaceuticals and materials science. The 2,4-dichloro substitution pattern in this compound has been shown to influence its electronic properties, making it a promising candidate for applications in organic electronics. For instance, researchers have explored the use of such derivatives in organic light-emitting diodes (OLEDs) and photovoltaic cells due to their ability to modulate charge transport properties.

The synthesis of Quinoline, 2,4-dichloro-5-methyl- typically involves multi-step processes that include chlorination and alkylation reactions. One common approach is the Friedländer synthesis, which involves the condensation of o-amino aryl compounds with carbonyl compounds under specific conditions. The introduction of chlorine atoms at positions 2 and 4 requires careful control to ensure regioselectivity, often achieved through directing groups or specific reaction conditions.

In terms of biological activity, Quinoline derivatives have been studied for their potential as antimicrobial agents. The 5-methyl substitution in this compound may play a role in enhancing its lipophilicity, which could improve its ability to penetrate bacterial cell membranes. Recent research has demonstrated that certain quinoline derivatives exhibit potent activity against multidrug-resistant bacteria, suggesting their potential as novel antibiotics.

Environmental considerations are also critical when working with such compounds. The chlorine substituents in Quinoline, 2,4-dichloro-5-methyl- may influence its biodegradability and persistence in the environment. Studies have shown that quinoline derivatives can undergo photochemical degradation under UV light, which could mitigate their environmental impact if proper disposal practices are followed.

Looking ahead, the development of more efficient synthetic methods for Quinoline derivatives remains an active area of research. The integration of green chemistry principles into these processes could reduce waste and improve sustainability. Additionally, exploring the use of such compounds in advanced materials and drug delivery systems presents exciting opportunities for future innovation.

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